molecular formula C11H15NO2 B8562621 N-[4-(Hydroxymethyl)phenethyl]acetamide CAS No. 61629-91-2

N-[4-(Hydroxymethyl)phenethyl]acetamide

Cat. No.: B8562621
CAS No.: 61629-91-2
M. Wt: 193.24 g/mol
InChI Key: WRDNIPIOGHZYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(Hydroxymethyl)phenethyl]acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. As an acetamide derivative, it shares a core functional group with well-studied analgesics like acetaminophen (N-Acetyl-4-aminophenol, ApAP) . Research into analogs of this class often focuses on developing safer therapeutic options; for instance, novel acetamide analogs are being engineered to retain analgesic and antipyretic efficacy while eliminating the hepatotoxicity associated with the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) . The structure of this compound, featuring a phenethyl backbone substituted with a hydroxymethyl group, suggests potential as a versatile building block or intermediate in organic synthesis. It can be used to explore structure-activity relationships (SAR), particularly in the development of inhibitors for specific biological targets. Similar phenoxyacetamide scaffolds have been systematically optimized to create potent inhibitors of virulence factors, such as the type III secretion system (T3SS) in Pseudomonas aeruginosa , demonstrating the value of such structures in antimicrobial research . The hydroxymethyl group offers a reactive site for further chemical modification, such as esterification or etherification, allowing researchers to fine-tune the molecule's properties for specific applications. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61629-91-2

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-[2-[4-(hydroxymethyl)phenyl]ethyl]acetamide

InChI

InChI=1S/C11H15NO2/c1-9(14)12-7-6-10-2-4-11(8-13)5-3-10/h2-5,13H,6-8H2,1H3,(H,12,14)

InChI Key

WRDNIPIOGHZYMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)CO

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 4 Hydroxymethyl Phenethyl Acetamide

Established Synthetic Pathways to N-[4-(Hydroxymethyl)phenethyl]acetamide and Analogues

The primary synthetic route to this compound involves a straightforward two-step process: the synthesis of the key precursor, [4-(2-aminoethyl)phenyl]methanol (B1354634), followed by its N-acetylation.

Precursor Synthesis and Intermediate Compound Derivations

The critical intermediate for the synthesis of the target compound is [4-(2-aminoethyl)phenyl]methanol. This precursor contains the necessary phenethyl group with a hydroxymethyl substituent at the para position and a primary amine ready for acylation. While specific, detailed synthetic preparations of this precursor are not extensively documented in readily available literature, its commercial availability from various chemical suppliers suggests that established synthetic routes exist. The synthesis would likely involve the reduction of a corresponding nitrile or amide, or the reduction of a nitro group followed by conversion of a carboxylic acid or ester to the alcohol.

Amide Bond Formation Strategies and Coupling Reactions

The final and crucial step in the synthesis of this compound is the formation of the amide bond through the N-acetylation of the [4-(2-aminoethyl)phenyl]methanol precursor. This transformation can be achieved using standard and efficient acetylation methods.

A common and effective strategy involves the use of acetic anhydride (B1165640) . This reagent readily reacts with the primary amine of the precursor to form the desired acetamide (B32628). The reaction is typically carried out in a suitable solvent and may be facilitated by the addition of a base to neutralize the acetic acid byproduct. Studies on the acetylation of similar compounds, such as benzyl (B1604629) alcohol and other amines, have demonstrated the efficacy of acetic anhydride under various conditions, including solvent-free and catalyst-free environments at elevated temperatures. For instance, the acetylation of benzyl alcohol with acetic anhydride has been shown to proceed to completion at 60°C. mdpi.comresearchgate.net

Another versatile acetylating agent is acetyl chloride . Its reaction with amines is generally rapid and exothermic, often requiring careful temperature control and the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the hydrogen chloride gas that is evolved.

Table 1: Common Reagents for N-Acetylation

Acetylating AgentTypical Reaction ConditionsByproduct
Acetic AnhydrideOften requires a base (e.g., pyridine, triethylamine) or can be run neat at elevated temperatures.Acetic Acid
Acetyl ChlorideTypically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize HCl.Hydrogen Chloride

The choice of acetylating agent and reaction conditions will depend on factors such as the scale of the reaction, the desired purity of the product, and the need to avoid potential side reactions, such as the acetylation of the hydroxyl group.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the presence or absence of a catalyst.

For the N-acetylation reaction, a variety of solvents can be employed, with the choice often depending on the solubility of the starting materials and the reaction temperature. Dichloromethane and tetrahydrofuran (B95107) are common choices for reactions involving acetyl chloride, while reactions with acetic anhydride can sometimes be performed without a solvent.

Temperature plays a significant role in the reaction rate. While some acetylations proceed readily at room temperature, others may require heating to achieve a reasonable reaction time and complete conversion. For example, solvent-free acetylation of alcohols and amines with acetic anhydride has been effectively carried out at 60°C. mdpi.comresearchgate.net

While many N-acetylation reactions proceed efficiently without a catalyst, certain catalysts can enhance the reaction rate. For acylations with acetic anhydride, 4-(dimethylamino)pyridine (DMAP) is a highly effective catalyst. For reactions involving less reactive amines or acetylating agents, the use of coupling agents common in peptide synthesis could also be explored.

Systematic optimization of these parameters would be necessary to develop a high-yielding and scalable process for the synthesis of this compound.

Strategies for Chemical Derivatization and Scaffold Modification

The chemical derivatization of this compound allows for the systematic exploration of its structure-activity relationships and the creation of molecular tools to probe biological systems.

Introduction of Substituents for Structure-Activity Relationship Investigations

To investigate the structure-activity relationships (SAR) of this compound, various substituents can be introduced at different positions on the molecule. The primary sites for modification are the phenyl ring, the ethylamine (B1201723) side chain, and the terminal acetamide group.

Table 2: Potential Sites for Derivatization and Exemplary Modifications

Site of ModificationPotential ModificationsRationale for Modification
Phenyl Ring Introduction of electron-donating or electron-withdrawing groups (e.g., methoxy (B1213986), chloro, nitro).To probe the influence of electronic effects on biological activity.
Alteration of the substitution pattern (ortho, meta).To investigate the impact of substituent position on molecular conformation and receptor binding.
Hydroxymethyl Group Esterification or etherification.To modify polarity and steric bulk.
Oxidation to an aldehyde or carboxylic acid.To introduce new functional groups for further conjugation or to alter hydrogen bonding capabilities.
Ethylamine Side Chain Introduction of alkyl groups on the alpha or beta carbons.To explore the effects of steric hindrance and conformational restriction.
Acetamide Group Variation of the acyl group (e.g., propionamide (B166681), benzamide).To assess the importance of the acetyl group for activity.
N-alkylation or N-arylation of the amide nitrogen.To modify the hydrogen-bonding properties and lipophilicity of the molecule.

The synthesis of these derivatives would involve starting from appropriately substituted precursors or employing protecting group strategies to selectively modify the parent molecule. The biological evaluation of these analogs would then provide valuable insights into the key structural features required for a desired activity. For instance, studies on other acetamide-containing scaffolds have shown that modifications to the phenyl ring and the acetamide group can significantly impact their biological properties. wustl.edu

Design and Synthesis of Mechanistic Probes

The chemical scaffold of this compound can be modified to create mechanistic probes for studying biological processes. These probes are designed to interact with specific biological targets and can incorporate reporter groups for detection or reactive groups for covalent labeling.

Examples of such probes include:

Biotinylated Derivatives: The introduction of a biotin (B1667282) tag, typically via a linker attached to the hydroxymethyl group or the phenyl ring, would allow for the affinity-based purification and identification of binding partners.

Fluorescently Labeled Analogs: Conjugation of a fluorescent dye to the molecule would enable the visualization of its subcellular localization and trafficking using fluorescence microscopy.

Photoaffinity Probes: Incorporation of a photolabile group, such as a phenyl azide (B81097) or a benzophenone, would allow for the light-induced covalent crosslinking of the probe to its biological target, facilitating target identification.

The synthesis of these probes would require multi-step synthetic sequences, often involving the use of orthogonal protecting groups and specialized coupling chemistries to attach the desired tags or labels without interfering with the core structure responsible for biological recognition.

Novel Synthetic Approaches and Sustainable Chemistry Considerations

In the pursuit of more efficient and environmentally benign synthetic routes to this compound, researchers are exploring innovative methodologies that align with the principles of sustainable chemistry. These novel approaches focus on the use of biocatalysis and continuous flow technologies to minimize waste, reduce energy consumption, and enhance reaction efficiency.

One promising avenue is the application of enzymatic catalysis for the acylation of the precursor amine, 4-(2-aminoethyl)benzyl alcohol. Biocatalytic methods offer several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and the use of renewable catalysts (enzymes) in aqueous media. For instance, enzymes such as penicillin acylase and acyltransferases have demonstrated efficacy in the acylation of phenylethylamines. nih.govnih.govnih.gov The use of penicillin acylase, in particular, allows for the direct condensation of the amine with an acyl donor in an aqueous medium, obviating the need for activated acyl donors and organic solvents. nih.govnih.gov This approach significantly enhances the green credentials of the synthesis.

Another innovative strategy involves the implementation of continuous flow chemistry for the synthesis of this compound. Flow chemistry offers numerous benefits over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields in shorter reaction times. nih.govresearchgate.netnih.gov In a continuous flow setup, reagents can be precisely mixed and reacted in a controlled environment, often with the use of immobilized catalysts or reagents that simplify purification. This methodology is well-suited for amide bond formation and can be integrated with green chemistry principles by minimizing solvent usage and energy input.

Solvent selection and the exploration of solvent-free reaction conditions are also key considerations in the development of sustainable synthetic protocols. humanjournals.commdpi.comnih.gov The ideal solvent would be non-toxic, biodegradable, and derived from renewable resources. Research into green solvents for acylation reactions is ongoing, with water being a highly desirable medium for biocatalytic transformations. humanjournals.com

By combining these novel synthetic strategies, a more sustainable and efficient production of this compound can be envisioned. The integration of biocatalysis within a continuous flow system represents a particularly attractive pathway, leveraging the selectivity of enzymes and the efficiency of flow processing to create a truly green synthetic route.

To illustrate a potential sustainable synthetic approach, the following table outlines a hypothetical chemoenzymatic synthesis of this compound.

Table 1: Hypothetical Chemoenzymatic Synthesis of this compound

StepReactionReagents and ConditionsSustainable Chemistry Aspect
1Biocatalytic Acylation4-(2-aminoethyl)benzyl alcohol, Ethyl acetate (B1210297) (as acyl donor and solvent), Immobilized LipaseUse of a biocatalyst, biodegradable solvent, and potential for solvent recycling.
2Product IsolationFiltration to remove enzyme, Evaporation of solventSimplified work-up procedure, minimizing waste generation.

This hypothetical process highlights how the principles of green chemistry can be applied to the synthesis of this compound, paving the way for more environmentally responsible manufacturing processes in the future.

Structural Elucidation and Advanced Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis of N-[4-(Hydroxymethyl)phenethyl]acetamide and Related Crystal Structures

Determination of Crystallographic Parameters and Unit Cell Details

The initial step in a single-crystal X-ray analysis involves determining the unit cell of the crystal, which is the basic repeating structural unit. This process yields key crystallographic parameters, including the dimensions of the unit cell (a, b, and c) and the angles between them (α, β, and γ). The crystal system (e.g., monoclinic, orthorhombic) and space group, which describes the symmetry elements within the unit cell, are also determined. For a definitive analysis of this compound, these parameters would be meticulously recorded.

Elucidation of Molecular Geometry and Conformational Preferences

The data from X-ray diffraction allows for the precise measurement of all bond lengths and angles within the this compound molecule. Furthermore, it reveals the molecule's preferred conformation in the solid state. This includes the torsion angles that define the spatial relationship between the phenyl ring, the ethyl chain, and the acetamide (B32628) group. Understanding these conformational preferences is vital for comprehending the molecule's shape and potential interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing invaluable information about the connectivity and structure of a molecule in solution. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR would be essential for a complete structural assignment.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

¹H NMR spectroscopy provides information about the different types of protons in a molecule. The chemical shift of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons of that type. Furthermore, the splitting pattern (multiplicity) of each signal reveals the number of neighboring protons, allowing for the determination of how different parts of the molecule are connected. A detailed ¹H NMR spectrum of this compound would allow for the assignment of each proton to its specific position on the phenyl ring, the ethyl chain, the hydroxymethyl group, and the acetamide moiety.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's hybridization and its bonding environment (e.g., aromatic, aliphatic, carbonyl). This technique is crucial for confirming the carbon skeleton of the molecule and ensuring the correct assignment of all carbon atoms.

Despite extensive searches for scientific literature and spectroscopic data related to the chemical compound This compound (CAS Number: 61629-91-2), no specific experimental data for its advanced spectroscopic characterization could be located.

The structural elucidation and detailed analysis as requested, including advanced two-dimensional NMR techniques (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, are contingent upon the availability of published research and spectral data for this specific molecule.

Searches for this compound did not yield any research articles, academic papers, or database entries containing the necessary spectroscopic information to fulfill the detailed outline provided in the user's request. The information found pertained to related but structurally distinct compounds or offered general information about the analytical techniques themselves, rather than their specific application to this compound.

Therefore, this article cannot be generated as the foundational scientific data is not publicly available within the searched resources.

Pharmacological Investigations of N 4 Hydroxymethyl Phenethyl Acetamide in Non Human Biological Systems

In Vitro Biological Activity Profiling

No publicly available data exists for the in vitro biological activity profiling of N-[4-(Hydroxymethyl)phenethyl]acetamide.

Receptor Binding Affinity and Selectivity Studies

There are no available studies that quantitatively assess the ligand-receptor interactions or investigate the binding of this compound to specific receptor subtypes such as G-protein coupled receptors or ion channels.

Quantitative Assessment of Ligand-Receptor Interactions

Information regarding the binding affinity (e.g., Ki, Kd, IC50 values) of this compound for any biological receptor is not present in the current body of scientific literature.

Investigation of Specific Receptor Subtypes (e.g., G-protein Coupled Receptors, Ion Channels)

There are no published findings on the interaction of this compound with any specific G-protein coupled receptors or ion channels.

Enzyme Modulation and Inhibition Assays

No research has been published detailing the effects of this compound on enzyme activity.

Characterization of Enzyme Inhibition Kinetics and Mechanism

Data on the enzyme inhibition kinetics, including the mechanism of action (e.g., competitive, non-competitive), for this compound is not available.

Identification of Specific Enzyme Targets and Their Catalytic Roles

There is no information identifying any specific enzyme targets for this compound or describing its influence on their catalytic functions.

Cellular Mechanisms of Action Studies

No studies were identified that specifically investigated the cellular mechanisms of action of this compound.

There is no available research on the modulation of intracellular signaling pathways by this compound.

Specific studies on the effects of this compound on cellular processes such as proliferation, differentiation, or apoptosis in disease models like cancer are not available in the current scientific literature. While some phenylacetamide derivatives have been investigated for their pro-apoptotic and anti-proliferative effects in cancer cell lines, this data is not specific to this compound.

There are no specific studies reporting on the antimicrobial, antifungal, or antiviral activities of this compound.

In Vivo Pharmacodynamic and Efficacy Studies in Preclinical Animal Models

No in vivo studies in preclinical animal models have been published for this compound.

Data on the assessment of target engagement of this compound in animal tissues is not available.

There is no published research on the efficacy of this compound in animal models of diseases such as inflammation, pain, cancer, neurological disorders, or infectious diseases.

No Publicly Available Data on Biomarker Analysis for this compound

Despite a comprehensive review of scientific literature and databases, no pharmacological investigations focusing on biomarker analysis for the therapeutic response of the chemical compound this compound in non-human biological systems have been publicly reported.

Therefore, it is not possible to provide an article with detailed research findings or data tables on this subject as requested. The absence of such information prevents a scientifically accurate and evidence-based discussion on the biomarker analysis related to this specific compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Features Essential for Biological Activity

The generally accepted pharmacophore model for melatonin (B1676174) receptor agonists consists of three key features, all of which are present in the structure of N-[4-(Hydroxymethyl)phenethyl]acetamide:

An Aromatic Ring System: In melatonin, this is an indole (B1671886) ring. For this compound, a substituted phenyl ring serves as the aromatic component, mimicking the indole nucleus to occupy a specific hydrophobic pocket within the receptor.

An N-acylamidoethyl Side Chain: The N-acetamido group is a critical feature for agonist activity. The amide portion acts as a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions with amino acid residues like asparagine and glutamine within the receptor's binding site. nih.gov

A Two-Carbon (Ethyl) Linker: This spacer connects the aromatic ring to the amide group, providing the correct distance and conformational flexibility for the molecule to adopt the optimal orientation for binding.

Impact of Substituent Modifications on Receptor Binding Affinity and Enzyme Inhibition Potency

Research on non-indolic, phenylalkyl amide analogs of melatonin has provided significant insight into how the position and nature of substituents on the phenyl ring affect receptor binding affinity. Studies on a series of substituted phenylalkyl amides demonstrate that the location of substituents is critical. nih.gov

Maximum binding affinity in phenylalkyl amides is often observed when a methoxy (B1213986) substituent is in the 3-position, which topographically mimics the 5-methoxy group of melatonin. nih.gov Conversely, placing a methoxy group at the 4-position leads to a substantial decrease in binding affinity. nih.gov This suggests that the binding pocket cannot accommodate a substituent at this position while simultaneously allowing the amide side chain to occupy its optimal binding site. nih.gov

Furthermore, direct studies on other classes of melatonin agonists have shown that introducing a hydrophilic hydroxymethyl group into a known hydrophobic region of the binding pocket results in a decreased binding affinity for both MT1 and MT2 receptors. acs.org Given these findings, it is highly probable that the 4-(hydroxymethyl) group on this compound significantly reduces its binding affinity compared to melatonin or analogs with more favorable substitutions.

The impact of lengthening the N-acyl chain has also been studied. In agonist series based on melatonin, increasing the chain length from acetamide (B32628) (two carbons) to propionamide (B166681) (three carbons) is well-tolerated, but further increases progressively reduce binding affinity and functional potency. nih.gov

Compound/Analog ClassModificationImpact on Melatonin Receptor Binding AffinityReference
Phenylalkyl AmidesMethoxy group at 3-positionHigh affinity (e.g., Ki = 5.6 nM for N-propanoyl-3-(3-methoxyphenyl)propanamine) nih.gov
Phenylalkyl AmidesMethoxy group at 4-positionLarge decrease in affinity nih.gov
Indeno[5,4-d] nih.govmdpi.comoxazole DerivativesIntroduction of a hydrophilic hydroxymethyl groupDecreased affinity for both MT1 (Ki = 1.2 nM) and MT2 (Ki = 1.1 nM) compared to methyl-substituted analog (Ki = 0.067 nM and 0.13 nM, respectively) acs.org
Melatonin Agonist SeriesLengthening N-acyl chain beyond three carbonsProgressive and dramatic reduction in affinity nih.gov

Correlation between Molecular Structure and In Vitro/In Vivo Efficacy

For melatonin receptor ligands, binding affinity generally correlates with in vitro functional activity. Compounds that bind with high affinity typically act as potent agonists, effectively inhibiting forskolin-stimulated cAMP accumulation in cell-based assays. nih.gov Non-indolic melatonin agonists have been shown to act as full or partial agonists, capable of entraining circadian rhythms in vivo. nih.govnih.gov

Based on the SAR data discussed previously, the 4-(hydroxymethyl) substitution on this compound is predicted to lower its binding affinity significantly. nih.govacs.org Consequently, its in vitro and in vivo efficacy would be expected to be considerably lower than that of melatonin or analogs with optimal substitutions like a 3-methoxy group. While it may still function as an agonist, a higher concentration would likely be required to elicit a biological response comparable to more potent analogs. Studies on various N-phenethylacetamide derivatives in other biological systems have demonstrated their potential for significant in vitro and in vivo effects, though these are dependent on the specific molecular structure. mdpi.com

Role of Stereochemistry and Conformational Isomerism in Biological Interactions

The structure of this compound is achiral, meaning it does not have stereoisomers (enantiomers or diastereomers). Therefore, its biological interactions are not governed by stereochemistry but are heavily influenced by conformational isomerism.

The flexibility of the ethylamide side chain allows the molecule to exist in numerous shapes, or conformations, due to rotation around its single bonds. However, only a specific "bioactive conformation" allows for a perfect fit into the binding pocket of the melatonin receptor. nih.gov Molecular modeling studies suggest that for optimal binding, the side chain of melatonin analogs must adopt a specific orientation (gauche/anti conformation) relative to the aromatic ring. nih.gov The ability of this compound to adopt this required conformation is crucial for its activity. Studies on related N-anilinoethylamides have confirmed that subtle changes to the side chain, such as the addition of a methyl group, can alter conformational preferences and have a profound impact on receptor affinity and stereoselectivity. mdpi.com This underscores the importance of the molecule's dynamic 3D shape in its biological function.

Analysis of Physicochemical Properties Influencing Biological Performance

The biological performance of a molecule like this compound is governed by its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME), as well as its direct interaction with the receptor. Key properties include lipophilicity and hydrogen bonding capacity.

Lipophilicity: Often expressed as LogP, this property affects a molecule's ability to cross cell membranes. The replacement of melatonin's bicyclic indole ring with a single phenyl ring, and the 5-methoxy group with a 4-hydroxymethyl group, significantly alters lipophilicity. The hydroxymethyl group makes the molecule more polar (less lipophilic) than melatonin's methoxy group. QSAR studies on melatonin analogs have shown that there is an optimal range of lipophilicity for substituents to achieve high binding affinity, as the receptor binding pocket is largely hydrophobic. acs.orgnih.gov The increased polarity from the hydroxymethyl group is likely a primary reason for the predicted decrease in binding affinity. acs.org

Hydrogen Bonding Capacity: The amide group provides a crucial hydrogen bond donor (N-H) and acceptor (C=O). The 4-(hydroxymethyl) group introduces an additional site for both donating (O-H) and accepting hydrogen bonds, in contrast to melatonin's methoxy group, which is only a hydrogen bond acceptor. While hydrogen bonding is essential for anchoring the amide tail in the receptor, the addition of a polar, hydrogen-bonding group in a hydrophobic region of the receptor is energetically unfavorable, contributing to lower affinity. acs.org

PropertyMelatoninThis compoundImpact of Structural Change
Molecular FormulaC13H16N2O2C11H15NO2Simpler aromatic system.
Calculated LogP~1.2 - 1.6~0.8 - 1.2 (Estimated)Decreased lipophilicity (increased polarity).
Hydrogen Bond Donors1 (indole N-H), 1 (amide N-H)1 (amide N-H), 1 (hydroxyl O-H)Hydroxyl group replaces indole N-H as a donor.
Hydrogen Bond Acceptors1 (methoxy O), 1 (amide O)1 (amide O), 1 (hydroxyl O)Hydroxyl group replaces methoxy O as an acceptor.
Polar Surface Area (PSA)~59 Ų~58 Ų (Estimated)Similar overall PSA, but different distribution of polarity.

Computational Chemistry and Molecular Modeling of N 4 Hydroxymethyl Phenethyl Acetamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

No specific studies detailing molecular docking simulations for N-[4-(Hydroxymethyl)phenethyl]acetamide were identified. As a result, information regarding its optimal binding poses, orientations, binding affinities, and interaction energies with specific biological targets is not available in the current body of scientific literature.

Identification of Optimal Binding Poses and Orientations

Information unavailable.

Estimation of Binding Affinities and Interaction Energies

Information unavailable.

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Protein-Ligand Complex Stability

No dedicated molecular dynamics simulation studies for this compound were found. Consequently, there is no published research to detail its dynamic behavior, conformational flexibility, or the stability of its potential protein-ligand complexes.

Investigation of Dynamic Behavior and Conformational Flexibility

Information unavailable.

Analysis of Protein-Ligand Interaction Dynamics and Solvent Effects

Information unavailable.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No QSAR models specifically developed for or including this compound to predict its biological activity could be located in the surveyed scientific literature.

Development of Statistical Models Correlating Structure with Biological Activity

Statistical modeling, particularly the Quantitative Structure-Activity Relationship (QSAR) approach, is fundamental to understanding how the chemical structure of a molecule quantitatively affects its biological activity. wikipedia.orgfiveable.me The core principle of QSAR is to establish a mathematical relationship between a set of molecular descriptors (representing physicochemical properties) and the observed biological response. longdom.org Such models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and streamlining the lead optimization process. nih.gov

The development of a QSAR model for this compound would begin with the selection of a training set of molecules. This set would ideally consist of a series of structurally related analogs with a significant range of biological activities. For instance, analogs could be generated by modifying the substituents on the phenyl ring, altering the length of the ethyl chain, or replacing the acetamide (B32628) group. The biological activity of each compound, such as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki), would be determined experimentally.

A hypothetical training set for a QSAR study on this compound analogs is presented below to illustrate this concept.

Compound IDSubstituent (R) at Phenyl RingModification on Acetamide GroupBiological Activity (IC50, µM)Log(1/IC50)
14-CH2OH (Parent)-NHCOCH315.54.81
24-H-NHCOCH335.24.45
34-CH2OCH3-NHCOCH38.15.09
44-CH2F-NHCOCH312.34.91
53-Cl, 4-CH2OH-NHCOCH35.75.24
64-CH2OH-NHCOCF32.45.62
74-COOH-NHCOCH350.14.30

Once the dataset is compiled, a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is employed to generate a mathematical equation that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable, typically expressed as a logarithmic value like pIC50). fiveable.me This resulting equation constitutes the QSAR model, which can then be used to predict the activity of new molecules based solely on their calculated descriptors. longdom.org

Selection of Molecular Descriptors and Model Validation

The predictive power of a QSAR model is critically dependent on the choice of molecular descriptors and rigorous validation. nih.gov Descriptors are numerical values that encode different aspects of a molecule's structure and properties. protoqsar.com They can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts. nih.gov

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, molecular connectivity, and counts of specific functional groups. nih.gov

3D Descriptors: Calculated from the 3D coordinates of the molecule, encompassing steric (e.g., molecular volume) and electronic properties (e.g., dipole moment). nih.gov

For this compound, relevant descriptors would likely capture its lipophilicity (e.g., LogP), electronic features (e.g., partial charges, dipole moment), and steric bulk. dovepress.com The selection of a small, non-correlated subset of descriptors that effectively captures the variance in biological activity is crucial to prevent model overfitting. nih.gov Techniques like stepwise regression or genetic algorithms are often used for this purpose. kg.ac.rs

Potential Molecular Descriptors for a QSAR Study of this compound Analogs
Descriptor ClassDescriptor NameDescription
PhysicochemicalLogPOctanol-water partition coefficient, indicating lipophilicity.
PhysicochemicalMolar Refractivity (MR)A measure of molecular volume and polarizability.
TopologicalWiener IndexA distance-based index reflecting molecular branching.
ElectronicDipole MomentMeasures the polarity of the molecule.
ConstitutionalNumber of H-bond DonorsCount of atoms (like in -OH and -NH) that can donate a hydrogen bond.
ConstitutionalNumber of H-bond AcceptorsCount of atoms (like carbonyl oxygen) that can accept a hydrogen bond.
3DSolvent Accessible Surface Area (SASA)The surface area of the molecule accessible to a solvent.

After a model is built, it must be thoroughly validated to ensure its robustness and predictive ability. basicmedicalkey.com Validation is typically performed using two strategies:

Internal Validation: This assesses the model's stability using only the training set data. The most common method is leave-one-out (LOO) cross-validation, where the model is repeatedly rebuilt, leaving out one compound at a time and predicting its activity. taylorfrancis.com The cross-validated correlation coefficient (Q²) is a key metric. dovepress.com

External Validation: This is the most stringent test, where the model's ability to predict the activity of an external test set (compounds not used in model development) is evaluated. basicmedicalkey.comresearchgate.net The predictive correlation coefficient (R²_pred) is calculated for this purpose. researchgate.net

A statistically robust and predictive QSAR model is characterized by high values of R² (goodness-of-fit), Q² (robustness), and R²_pred (predictive power), along with low error values. researchgate.netnih.gov

Common Statistical Parameters for QSAR Model Validation
ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationMeasures the fraction of variance in the dependent variable explained by the model (goodness-of-fit).> 0.6
Cross-validated R² (LOO)Measures the internal predictive ability and robustness of the model.> 0.5
Predictive R² for External SetR²_predMeasures the model's ability to predict the activity of an external test set.> 0.6
Root Mean Square ErrorRMSERepresents the standard deviation of the prediction errors.As low as possible

Quantum Mechanics (QM) and Hybrid QM/Molecular Mechanics (QM/MM) Calculations for Electronic Structure and Reaction Mechanism Insight

Quantum mechanics (QM) calculations provide a highly detailed understanding of a molecule's electronic structure by solving approximations of the Schrödinger equation. wikipedia.orgornl.gov These first-principles methods can compute a wide range of molecular properties without the need for empirical parameters, offering deep insights into chemical reactivity and intermolecular interactions. northwestern.edu For this compound, QM methods like Density Functional Theory (DFT) can be used to calculate key electronic properties.

Quantum Mechanical Properties Calculable for this compound
PropertyDescription and Significance
Molecular GeometryProvides precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy conformation.
HOMO/LUMO EnergiesThe energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP)A 3D map of the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Partial Atomic ChargesCalculates the charge distribution across the atoms, which is crucial for understanding electrostatic interactions and hydrogen bonding potential.
Vibrational FrequenciesPredicts the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure.

While QM calculations are highly accurate, their computational cost limits their application to relatively small systems. To study this compound within a large biological system, such as bound to an enzyme, hybrid QM/MM methods are employed. nih.govkit.edu In a QM/MM simulation, the system is partitioned into two regions: the chemically active core (e.g., the ligand and key amino acid residues in the active site) is treated with a high-level QM method, while the surrounding protein and solvent environment are treated with a computationally less expensive Molecular Mechanics (MM) force field. nih.gov

This multiscale approach allows for the accurate modeling of chemical events, such as bond breaking and formation, within the context of the full biological environment. nih.gov QM/MM simulations are particularly powerful for elucidating enzymatic reaction mechanisms, calculating activation energy barriers, and understanding how the protein environment influences the reactivity of the ligand. nih.gov For example, if this compound were a substrate for a metabolizing enzyme like a cytochrome P450, QM/MM could be used to model the entire catalytic cycle, identifying transition states and intermediates along the reaction pathway.

Advanced Analytical Techniques for N 4 Hydroxymethyl Phenethyl Acetamide Research

Hyphenated Chromatography-Mass Spectrometry (e.g., LC-MS/MS, GC-MS) for Purity Assessment and Metabolic Profiling

Hyphenated chromatography-mass spectrometry techniques are indispensable tools for the qualitative and quantitative analysis of N-[4-(Hydroxymethyl)phenethyl]acetamide. They combine the powerful separation capabilities of chromatography with the high sensitivity and specificity of mass spectrometry.

Purity Assessment: Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a primary method for assessing the purity of a synthesized batch of this compound. The compound is first dissolved in a suitable solvent and injected into a liquid chromatograph. Using a reverse-phase column, the compound is separated from potential impurities, such as starting materials, reagents, or by-products from the synthesis. The eluent is then introduced into the mass spectrometer. By operating in full-scan mode, the mass-to-charge ratio (m/z) of the parent compound can be confirmed. Subsequent fragmentation in MS/MS mode provides a unique fingerprint, confirming the compound's identity. The purity is determined by integrating the peak area of the target compound relative to the total area of all detected peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for purity analysis, particularly for identifying volatile or semi-volatile impurities. jmchemsci.comnist.gov this compound itself may require chemical derivatization to increase its volatility and thermal stability for GC analysis. nist.gov This method is highly effective for detecting residual solvents or specific classes of contaminants. reddit.com

Metabolic Profiling: Understanding the metabolic fate of this compound is crucial. LC-MS/MS is the gold standard for such studies. researchgate.netscilit.com After administration of the compound to an in vitro system (e.g., liver microsomes) or an in vivo model, biological samples like plasma, urine, or tissue homogenates are analyzed. The high resolution and mass accuracy of modern mass spectrometers allow for the detection of predicted and unexpected metabolites. nih.gov Common metabolic transformations for a compound with hydroxyl and amide functionalities include Phase I reactions like oxidation and Phase II reactions like glucuronidation or sulfation. By comparing the metabolic profile of treated samples to control samples, unique metabolites can be identified based on their specific mass shifts from the parent compound.

Table 1: Hypothetical Metabolic Profile of this compound Detected by LC-MS/MS

Metabolite Proposed Transformation Mass Shift from Parent (Da) Expected m/z [M+H]⁺
M1O-Glucuronidation+176.03370.16
M2O-Sulfation+79.96274.08
M3Oxidation (alcohol to acid)+14.00208.10
M4N-deacetylation-42.01152.10

Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Calorimetric techniques provide direct measurement of the heat changes associated with molecular interactions, offering a complete thermodynamic profile of the binding between this compound and its biological target, such as a protein. ttuhsc.edu

Differential Scanning Calorimetry (DSC): DSC is a powerful technique used to measure the thermal stability of a macromolecule. tainstruments.com In the context of ligand binding, DSC experiments are performed by measuring the heat capacity of a protein solution as a function of temperature, both in the absence and presence of this compound. The binding of the compound to the protein's native state typically leads to stabilization, resulting in an increase in the protein's thermal denaturation midpoint (Tₘ). This shift in Tₘ is a direct indicator of a binding event and the extent of the shift can be used to estimate the binding affinity. tainstruments.com

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing the thermodynamics of binding interactions in solution. nih.govnih.gov This technique directly measures the heat released (exothermic) or absorbed (endothermic) when this compound is titrated into a solution containing the target protein. researchgate.net A single ITC experiment can determine the binding affinity (dissociation constant, Kₖ), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). nih.gov From these values, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated, providing a complete thermodynamic signature of the interaction. This data is invaluable for understanding the driving forces (enthalpic vs. entropic) behind the binding event. nih.gov

Table 2: Illustrative Thermodynamic Parameters for the Interaction of this compound with a Target Protein as Determined by ITC

Parameter Value Unit
Stoichiometry (n)1.05-
Dissociation Constant (Kₖ)2.5µM
Enthalpy Change (ΔH)-8.7kcal/mol
Entropy Change (ΔS)6.4cal/mol·K
Gibbs Free Energy (ΔG)-10.6kcal/mol

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Binding Kinetics and Affinity

Optical biosensor techniques like SPR and BLI are powerful, label-free methods for studying the real-time kinetics of molecular interactions.

Surface Plasmon Resonance (SPR): SPR technology allows for the detailed analysis of the binding kinetics between this compound (the analyte) and its immobilized target protein (the ligand). nicoyalife.com The target protein is immobilized on a sensor chip surface. A solution containing the compound is then flowed over the surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a response signal. This allows for the direct measurement of the association rate constant (kₐ or kₒₙ). Subsequently, flowing a buffer solution without the compound over the surface allows for the measurement of the dissociation rate constant (kₖ or kₒբբ). The equilibrium dissociation constant (Kₖ) can then be calculated as the ratio of kₖ to kₐ. researchgate.net

Biolayer Interferometry (BLI): BLI is another optical technique that measures biomolecular interactions in real-time. nih.gov In a typical BLI experiment, a protein target is immobilized onto the tip of a fiber-optic biosensor. The sensor is then dipped into wells containing varying concentrations of this compound. researchgate.net Binding of the compound to the sensor tip causes a change in the optical thickness of the molecular layer, which results in a wavelength shift in the interference pattern of reflected light. nih.gov This shift is monitored over time to determine the association and dissociation rates, providing kinetic data similar to SPR. youtube.com BLI is particularly well-suited for high-throughput screening and can be less susceptible to matrix effects from crude samples. researchgate.net

Table 3: Representative Kinetic Data for this compound Binding to an Immobilized Protein Target via SPR/BLI

Parameter Value Unit
Association Rate (kₐ)1.8 x 10⁴M⁻¹s⁻¹
Dissociation Rate (kₖ)4.5 x 10⁻²s⁻¹
Dissociation Constant (Kₖ)2.5µM

Cryo-Electron Microscopy (Cryo-EM) or Solution NMR for Protein-Ligand Complex Structure Determination

Determining the three-dimensional structure of this compound bound to its protein target provides invaluable atomic-level insights into the mechanism of interaction.

Cryo-Electron Microscopy (Cryo-EM): For large protein targets or protein complexes, single-particle Cryo-EM has become a revolutionary technique for high-resolution structure determination. nih.govnih.gov A solution of the protein-ligand complex is flash-frozen in a thin layer of vitreous ice, preserving the native structure. americanpeptidesociety.org A transmission electron microscope is then used to acquire thousands of images of individual complexes in different orientations. These 2D images are computationally processed and combined to reconstruct a 3D density map of the complex. uchicago.edu At near-atomic resolution, this map can be used to build a detailed model showing precisely how this compound sits (B43327) within its binding pocket and which specific amino acid residues it interacts with.

Solution NMR Spectroscopy: Solution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in a solution state that mimics the physiological environment. nih.govresearchgate.net For structural studies, isotope-labeled protein (¹⁵N and/or ¹³C) is typically required. Techniques like Chemical Shift Perturbation (CSP) mapping are used to identify the binding site. mdpi.com In a CSP experiment, a 2D ¹H-¹⁵N HSQC spectrum of the protein is recorded before and after the addition of this compound. Residues in the protein's binding pocket that interact with the compound will experience changes in their local chemical environment, leading to shifts in their corresponding peaks in the spectrum. researchgate.net Other NMR techniques, such as Saturation Transfer Difference (STD) NMR, can be used to identify which parts of the ligand are in close contact with the protein. unimi.it This information is critical for validating docking models and guiding further compound optimization.

Table 4: Example of Chemical Shift Perturbation Data from a ¹H-¹⁵N HSQC Titration Experiment

Residue Residue Number Chemical Shift Perturbation (ppm) Location
Leucine450.25Binding Pocket
Valine670.18Binding Pocket
Phenylalanine980.31Binding Pocket
Serine990.21Binding Pocket
Alanine1520.02Distal Surface

Future Directions and Research Opportunities for N 4 Hydroxymethyl Phenethyl Acetamide

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While the specific biological targets of N-[4-(Hydroxymethyl)phenethyl]acetamide remain to be elucidated, the broader class of acetamide (B32628) derivatives has shown a diverse range of biological activities. semanticscholar.orgnih.govekb.eg This suggests that this compound could interact with a variety of proteins and signaling pathways. Future research should prioritize the identification of its molecular targets to understand its mechanism of action.

Initial investigations could involve broad-spectrum screening against a panel of receptors, enzymes, and ion channels. Given that some N-substituted acetamide derivatives have been identified as potent P2Y14 receptor antagonists with anti-inflammatory properties, exploring the effect of this compound on this and other G protein-coupled receptors (GPCRs) would be a logical starting point. nih.gov

Table 1: Potential Biological Activities of Acetamide Derivatives

Biological Activity Target/Mechanism Reference Compound Example
Anti-inflammatory P2Y14 Receptor Antagonism N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide
Analgesic/Antipyretic Cyclooxygenase (COX) Inhibition (postulated) 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide
Antibacterial Inhibition of bacterial growth N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide

Design and Synthesis of Advanced Analogues with Enhanced Specificity or Potency

Once initial biological activities and targets of this compound are identified, the subsequent step will involve the rational design and synthesis of advanced analogues. The goal of this medicinal chemistry effort would be to enhance the compound's potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies will be pivotal in this phase. By systematically modifying the core structure of this compound—for instance, by altering the substituents on the phenyl ring, modifying the length of the phenethyl chain, or replacing the acetamide group with other functional moieties—researchers can identify key structural features responsible for its biological effects. For example, the introduction of different functional groups could modulate the compound's binding affinity to its target and its metabolic stability.

Recent studies on other acetamide derivatives have demonstrated that such modifications can lead to significant improvements in activity. For instance, the development of novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogues of acetaminophen (B1664979) resulted in compounds with maintained analgesic properties but without the harmful metabolite N-acetyl-p-benzoquinone imine (NAPQI). nih.govnih.gov

Integration of High-Throughput Screening and Artificial Intelligence in Compound Discovery

To accelerate the discovery of novel biological activities and to efficiently screen newly synthesized analogues, the integration of high-throughput screening (HTS) and artificial intelligence (AI) will be indispensable.

HTS allows for the rapid testing of large libraries of compounds against specific biological targets. In the context of this compound, HTS could be employed to screen a library of its analogues against a wide array of biological assays, thereby quickly identifying promising lead compounds for further development.

AI and machine learning algorithms can play a significant role in analyzing the vast datasets generated from HTS. These computational tools can help in identifying complex SARs, predicting the biological activity of virtual compounds, and optimizing the design of new analogues with improved properties. By building predictive models based on the chemical structures and biological activities of known acetamide derivatives, researchers can prioritize the synthesis of the most promising new compounds, thereby saving time and resources.

Development of this compound as a Chemical Probe or Tool Compound for Fundamental Biological Research

Beyond its potential therapeutic applications, this compound and its future analogues could be developed into valuable chemical probes for basic biological research. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its role in cellular processes and disease.

To serve as a reliable chemical probe, a compound must exhibit high potency and selectivity for its target. Once a highly selective analogue of this compound is developed, it can be used to investigate the physiological and pathophysiological roles of its biological target in various experimental models. This could lead to new insights into disease mechanisms and the identification of novel therapeutic targets.

The development of such a tool compound would be a significant contribution to the broader scientific community, facilitating research in areas that may extend far beyond the initial scope of investigation for this compound.

Q & A

Q. Advanced Methodology

  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., OECD guidelines).
  • Structure-Activity Relationship (SAR) : Modify the hydroxymethyl or phenethyl groups to isolate bioactive moieties (Table 1) .

Q. Table 1: Bioactivity of Structural Analogues

Compound ModificationIC50 (Cancer Cells)MIC (Bacterial Strains)Reference
Hydroxymethyl → Methoxy 12 µM64 µg/mL
Phenethyl → Benzyl 25 µM128 µg/mL

What spectroscopic and chromatographic methods validate the structural integrity of this compound?

Q. Basic Research Focus

  • NMR : Confirm acetamide resonance (δ 2.1 ppm for CH3, δ 8.2 ppm for NH) and aromatic protons (δ 6.8–7.2 ppm) .
  • HPLC : Use C18 columns (ACN/water gradient) to detect impurities (<0.5%) .

Q. Advanced Technique

  • High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns (e.g., [M+H]+ at m/z 208.0974) for unambiguous identification .

How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

Q. Basic Research Focus

  • Hydrolysis Risk : The acetamide bond degrades at pH > 8.5 (t1/2 = 12 hours at pH 9) .
  • Stabilizers : Add 0.1% ascorbic acid to aqueous buffers to prevent oxidation of the hydroxymethyl group .

Q. Advanced Analysis

  • Accelerated Stability Testing : Use Arrhenius plots (40–60°C) to predict shelf life under varying pH conditions .

What computational strategies predict the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Predict logP (1.8 ± 0.2) and membrane permeability (Caco-2 model: Papp = 2.1 × 10⁻⁶ cm/s) .
  • Docking Studies : Identify potential targets (e.g., COX-2 binding affinity: ΔG = −8.3 kcal/mol) .

How do researchers design controlled-release formulations for this compound?

Q. Advanced Methodology

  • Polymer Matrices : Use PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release (80% payload over 72 hours) .
  • In Vitro Release : Simulate gastrointestinal conditions (pH 1.2 → 6.8) to optimize release kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.